4-{[6-(tetrahydro-2H-pyran-2-yloxy)hexyl]oxy}benzenecarboxylic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[6-(tetrahydro-2H-pyran-2-yloxy)hexyl]oxy}benzenecarboxylic acid typically involves the following steps:
Formation of Tetrahydropyranyl Ether: The reaction of alcohols with 3,4-dihydropyran in the presence of an acid catalyst, such as p-toluenesulfonic acid, forms tetrahydropyranyl ethers.
Coupling with Benzenecarboxylic Acid: The final step involves coupling the hexyl ether derivative with benzenecarboxylic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-{[6-(tetrahydro-2H-pyran-2-yloxy)hexyl]oxy}benzenecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The tetrahydropyran ring can be oxidized to form lactones or other oxygen-containing derivatives.
Reduction: The benzenecarboxylic acid moiety can be reduced to form the corresponding benzyl alcohol.
Substitution: The ether linkage can undergo nucleophilic substitution reactions, leading to the formation of different ether derivatives.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium alkoxides or thiolates can be employed under basic conditions.
Major Products
Oxidation: Lactones and other oxygenated derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various ether derivatives depending on the nucleophile used.
Scientific Research Applications
4-{[6-(tetrahydro-2H-pyran-2-yloxy)hexyl]oxy}benzenecarboxylic acid has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-{[6-(tetrahydro-2H-pyran-2-yloxy)hexyl]oxy}benzenecarboxylic acid involves its interaction with specific molecular targets and pathways. The tetrahydropyran moiety can act as a protecting group, enhancing the stability and bioavailability of the compound . The benzenecarboxylic acid moiety can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran: A simpler analog with a six-membered ring containing one oxygen atom.
Benzenecarboxylic Acid: A basic aromatic carboxylic acid without the tetrahydropyran moiety.
Hexyl Ether Derivatives: Compounds with similar ether linkages but different substituents.
Uniqueness
4-{[6-(tetrahydro-2H-pyran-2-yloxy)hexyl]oxy}benzenecarboxylic acid is unique due to its combination of a tetrahydropyran ring, a hexyl ether linkage, and a benzenecarboxylic acid moiety. This unique structure grants it distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
4-[6-(oxan-2-yloxy)hexoxy]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O5/c19-18(20)15-8-10-16(11-9-15)21-12-4-1-2-5-13-22-17-7-3-6-14-23-17/h8-11,17H,1-7,12-14H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNTAHXSRBNHLSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCCCCCCOC2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70391755 | |
Record name | 4-{[6-(tetrahydro-2H-pyran-2-yloxy)hexyl]oxy}benzenecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70391755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
201601-60-7 | |
Record name | 4-{[6-(tetrahydro-2H-pyran-2-yloxy)hexyl]oxy}benzenecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70391755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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